N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a complex organic compound featuring a pyrimidine ring substituted with dimethylamino groups and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with dimethylamino groups. The final step involves the sulfonation of the methylbenzene ring and subsequent coupling with the pyrimidine derivative.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction involving malononitrile and formamidine acetate under basic conditions.
Dimethylamino Substitution:
Sulfonation and Coupling: The methylbenzene ring is sulfonated using chlorosulfonic acid, followed by coupling with the pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in studying cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino groups enhance its binding affinity to enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. This dual interaction can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methylbenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chlorobenzenesulfonamide
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is unique due to the presence of two dimethylamino groups on the pyrimidine ring, which significantly enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for stronger interactions with biological targets and potentially greater efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-11-7-6-8-12(9-11)23(21,22)18-13-10-16-15(20(4)5)17-14(13)19(2)3/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCOEVNYZEFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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